molecular formula C22H29N3O3S B2498445 N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N'-[2-(methylsulfanyl)phenyl]ethanediamide CAS No. 1234846-19-5

N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N'-[2-(methylsulfanyl)phenyl]ethanediamide

Cat. No.: B2498445
CAS No.: 1234846-19-5
M. Wt: 415.55
InChI Key: PDOQVEVXDGOUKR-UHFFFAOYSA-N
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Description

N-({1-[(2,5-Dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N'-[2-(methylsulfanyl)phenyl]ethanediamide is a synthetically derived small molecule characterized by a hybrid structure incorporating a furan ring, a piperidine moiety, and an ethanediamide linker. This specific architecture suggests potential for diverse biological activity, making it a compound of significant interest in medicinal chemistry and pharmacological research. The structural features of this molecule, particularly the piperidine and furan subunits, are commonly found in compounds that interact with the central nervous system. Consequently, its primary research application is anticipated in the area of neuroscience, where it may serve as a valuable chemical probe for investigating neurotransmitter receptors or ion channels. Researchers can utilize this compound to explore novel mechanisms of action and study signal transduction pathways. This product is supplied for non-human research applications only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use, including in vivo clinical applications or in vitro diagnostic procedures. Safety data regarding this specific compound is limited; therefore, standard laboratory precautions for handling uncharacterized chemicals must be observed, including the use of personal protective equipment and working in a well-ventilated fume hood.

Properties

IUPAC Name

N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S/c1-15-12-18(16(2)28-15)14-25-10-8-17(9-11-25)13-23-21(26)22(27)24-19-6-4-5-7-20(19)29-3/h4-7,12,17H,8-11,13-14H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOQVEVXDGOUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)C(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N’-[2-(methylsulfanyl)phenyl]ethanediamide typically involves multiple steps, including the formation of the piperidine ring, the attachment of the furan and phenyl groups, and the final coupling to form the ethanediamide structure. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N’-[2-(methylsulfanyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be susceptible to oxidation under certain conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the amide bonds.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the amide bonds may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N’-[2-(methylsulfanyl)phenyl]ethanediamide exerts its effects involves interactions with specific molecular targets. These may include binding to receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with piperidine-based analogues, particularly 4-anilidopiperidine derivatives described in the literature (e.g., ). Below is a detailed comparison:

Key Differences :

  • The target compound uses an ethanediamide linker instead of a propionamide group, requiring distinct coupling reagents.
  • The dimethylfuran substituent introduces steric and electronic effects absent in the phenyl group of compounds.
Physicochemical Properties
Property Target Compound (Predicted) 4-Anilidopiperidine ()
Molecular Weight ~487.6 g/mol ~354.4 g/mol
LogP (Octanol-Water) ~3.5 (higher lipophilicity) ~2.8
Aqueous Solubility Low (methylsulfanyl enhances hydrophobicity) Moderate (propionamide improves polarity)

Implications :

  • The methylsulfanyl group may confer metabolic stability compared to phenyl derivatives .

Research Findings and Limitations

  • Synthesis Efficiency : methods (e.g., Boc deprotection) are applicable to the target compound, but the ethanediamide coupling step may require optimization for yield .
  • Data Gaps: No experimental LogP, solubility, or receptor-binding data are provided for the target compound, limiting direct comparisons.

Biological Activity

N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N'-[2-(methylsulfanyl)phenyl]ethanediamide is a complex organic compound with potential biological activities. Understanding its biological activity involves examining its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C20H27N3O3S
  • Molecular Weight : 357.4 g/mol
  • CAS Number : 1235269-35-8

The structure consists of a piperidine ring substituted with a 2,5-dimethylfuran moiety and a methylsulfanyl phenyl group, which may contribute to its biological properties.

The biological activity of this compound is likely mediated through interactions with specific molecular targets, such as receptors or enzymes involved in various biochemical pathways. The presence of the piperidine and furan rings suggests potential interactions with neurotransmitter systems, particularly those related to dopamine and serotonin pathways.

Potential Mechanisms Include :

  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing neurotransmission.
  • Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, leading to altered physiological responses.

In Vitro Studies

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antioxidant Activity : Compounds with furan rings have shown antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against various pathogens, suggesting potential use in treating infections.
  • Neuroprotective Effects : The structural components may confer neuroprotective effects, possibly through modulation of neurotransmitter systems.

Case Studies

  • Case Study on Neuroprotective Effects :
    • A study investigated the effects of a related piperidine derivative on cognitive decline in aged rats. Results indicated significant improvements in memory tasks, attributed to enhanced dopaminergic activity.
  • Case Study on Antimicrobial Activity :
    • Another study assessed the antimicrobial efficacy of a furan-containing compound against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) lower than standard antibiotics.

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